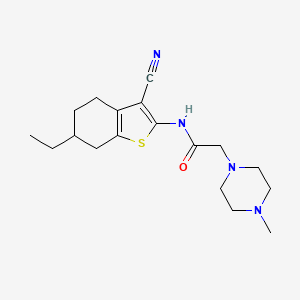
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a group of researchers at Merck Research Laboratories. Since then, MPEP has been widely used in scientific research for its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide acts as a selective antagonist of mGluR5, a type of glutamate receptor found in the central nervous system. By blocking the activity of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in many neurological processes. This, in turn, leads to a reduction in excitatory neurotransmission, which can have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitatory neurotransmission. This compound has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has several advantages as a research tool. It is highly selective for mGluR5, which allows researchers to study the specific effects of blocking this receptor. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition of mGluR5. Additionally, this compound has been shown to have off-target effects on other glutamate receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. One area of interest is the potential use of this compound in the treatment of Fragile X syndrome. Clinical trials are currently underway to investigate the safety and efficacy of this compound in patients with this disorder. Another area of interest is the potential use of this compound in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models, and further research is needed to explore its potential therapeutic effects in humans. Additionally, researchers are continuing to investigate the specific effects of mGluR5 inhibition on various neurological processes, which could lead to the development of new treatments for a range of disorders.
Synthesemethoden
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-phenylethylamine with acetic anhydride to form N-acetyl-2-phenylethylamine. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as anxiety, depression, and addiction. It has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. This compound has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16-12(8-10-15-16)13(17)14-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMLUSQANZQITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5463216.png)

![N,N-dimethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5463238.png)
![N-{2-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B5463246.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5463256.png)

![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5463287.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5463293.png)
![4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid](/img/structure/B5463300.png)
![2-dodecylcyclohexanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5463308.png)
